molecular formula C13H11ClN4 B1666609 4-[1-(4-Chlorophenyl)-4,5-dihydro-1h-1,2,3-triazol-5-yl]pyridine CAS No. 55643-87-3

4-[1-(4-Chlorophenyl)-4,5-dihydro-1h-1,2,3-triazol-5-yl]pyridine

Cat. No.: B1666609
CAS No.: 55643-87-3
M. Wt: 258.70 g/mol
InChI Key: VVRREURVTJNTQQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ADD-17014 involves the formation of a 1,2,3-triazoline ring, which is a key structural component of the compound. The synthetic route typically starts with the preparation of an azide intermediate, which then undergoes a cycloaddition reaction with an alkyne to form the triazoline ring. The reaction conditions often include the use of copper(I) catalysts to facilitate the cycloaddition process.

Industrial Production Methods

In an industrial setting, the production of ADD-17014 would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ADD-17014 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its pharmacological properties.

    Reduction: Reduction reactions can modify the triazoline ring, potentially leading to the formation of different analogs.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups, leading to the synthesis of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxides, while reduction can yield reduced triazoline derivatives. Substitution reactions can produce a variety of substituted triazolines with different pharmacological profiles.

Scientific Research Applications

ADD-17014 has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the reactivity of triazoline rings and their derivatives.

    Biology: The compound’s anticonvulsant properties make it a valuable tool in studying neurological disorders and seizure mechanisms.

    Medicine: ADD-17014 is investigated for its potential use in treating epilepsy and other seizure-related conditions.

    Industry: The compound’s unique chemical properties make it useful in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism by which ADD-17014 exerts its anticonvulsant effects involves the modulation of neurotransmitter activity in the brain. The compound is believed to interact with specific molecular targets, such as voltage-gated sodium channels and gamma-aminobutyric acid (GABA) receptors. By modulating these pathways, ADD-17014 helps to stabilize neuronal activity and prevent seizures.

Comparison with Similar Compounds

Similar Compounds

    Carbamazepine: Another anticonvulsant with a different chemical structure but similar therapeutic effects.

    Phenytoin: A widely used anticonvulsant that also targets sodium channels.

    Lamotrigine: An anticonvulsant that inhibits glutamate release and stabilizes neuronal membranes.

Uniqueness of ADD-17014

ADD-17014 is unique due to its triazoline ring structure, which is not commonly found in other anticonvulsants. This structural difference may contribute to its broad spectrum of activity and unique pharmacological profile. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile tool in medicinal chemistry research.

If you have any more questions or need further details, feel free to ask!

Properties

CAS No.

55643-87-3

Molecular Formula

C13H11ClN4

Molecular Weight

258.70 g/mol

IUPAC Name

4-[3-(4-chlorophenyl)-4,5-dihydrotriazol-4-yl]pyridine

InChI

InChI=1S/C13H11ClN4/c14-11-1-3-12(4-2-11)18-13(9-16-17-18)10-5-7-15-8-6-10/h1-8,13H,9H2

InChI Key

VVRREURVTJNTQQ-UHFFFAOYSA-N

SMILES

C1C(N(N=N1)C2=CC=C(C=C2)Cl)C3=CC=NC=C3

Canonical SMILES

C1C(N(N=N1)C2=CC=C(C=C2)Cl)C3=CC=NC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(4-chlorophenyl)-5-(4-pyridyl)delta(2)-1,2,3-triazoline
ADD 17014
ADD-17014

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[1-(4-Chlorophenyl)-4,5-dihydro-1h-1,2,3-triazol-5-yl]pyridine
Reactant of Route 2
4-[1-(4-Chlorophenyl)-4,5-dihydro-1h-1,2,3-triazol-5-yl]pyridine
Reactant of Route 3
4-[1-(4-Chlorophenyl)-4,5-dihydro-1h-1,2,3-triazol-5-yl]pyridine

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